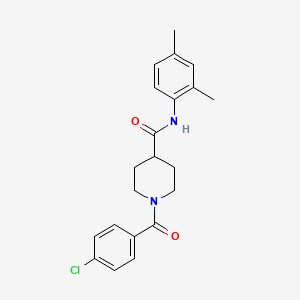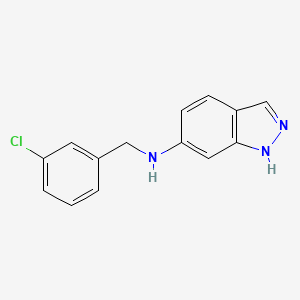
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential in treating neurodegenerative diseases. This compound was initially developed as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
作用機序
CEP-1347 exerts its neuroprotective effects by inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which is activated in response to stress and inflammation. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway is involved in the regulation of cell death and inflammation, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, CEP-1347 can reduce neuronal cell death and inflammation, leading to improved motor function and cognitive performance.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation, increase dopamine levels, and improve mitochondrial function. These effects contribute to the neuroprotective properties of CEP-1347, making it a promising candidate for drug development.
実験室実験の利点と制限
One advantage of CEP-1347 is its specificity for the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which reduces the risk of off-target effects. Additionally, CEP-1347 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by using alternative formulations or delivery methods.
将来の方向性
For CEP-1347 include further preclinical studies to evaluate its efficacy and safety in treating neurodegenerative diseases. Additionally, the development of more potent and selective 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may lead to improved therapeutic options for these diseases. Finally, the identification of biomarkers that can predict response to 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may help to identify patients who are most likely to benefit from this treatment.
合成法
The synthesis of CEP-1347 involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylphenylpiperidine to form the desired product, CEP-1347. The final compound is obtained as a white solid with a melting point of 220-222 °C.
科学的研究の応用
CEP-1347 has been extensively studied for its potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway has been implicated in the pathogenesis of these diseases, making CEP-1347 a promising candidate for drug development. Several preclinical studies have shown that CEP-1347 can protect neurons from cell death and improve motor function in animal models of Parkinson's disease.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-3-8-19(15(2)13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-4-6-18(22)7-5-17/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNAQCJJRPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)


![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)